Product packaging for OVA Peptide(257-264) TFA(Cat. No.:)

OVA Peptide(257-264) TFA

Cat. No.: B10769270
M. Wt: 1077.2 g/mol
InChI Key: BRUCWCULSHVYBQ-VPZPQSBKSA-N
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Description

Contextualization as a Model Antigen Epitope

Ovalbumin (OVA) is a large, ~45 kDa glycoprotein (B1211001) that serves as the primary protein component of egg white. invivogen.com Due to its size and complexity, it is mildly immunogenic and has been established as a classical model antigen for studying T-cell dependent immune responses in experimental settings, particularly in mice. invivogen.comasm.org From this large protein, specific fragments, or epitopes, are processed by antigen-presenting cells (APCs) and displayed to T cells.

OVA peptide(257-264) is one such fragment and is widely used as a model class I major histocompatibility complex (MHC) restricted epitope. invivogen.combiosynth.com Its defined sequence and known immunological function allow researchers to bypass the complexities of whole antigen uptake and processing. Instead, they can directly stimulate specific T-cell populations or load MHC class I molecules on the surface of APCs. jpt.comresearchgate.net This peptide is frequently employed in a variety of immunological assays, including ELISPOT (to quantify cytokine-releasing cells), intracellular cytokine staining (ICS), and cytotoxicity assays to precisely measure the functionality of antigen-specific CD8+ T cells. jpt.comsb-peptide.comsb-peptide.com

The peptide's role as a model epitope is critical in preclinical research for vaccine development and immunotherapy, where it is used to evaluate the efficacy of new adjuvants and delivery systems in generating robust cellular immunity. jpt.comsb-peptide.comsciopen.com

Table 1: Properties of OVA Peptide(257-264)

Property Value Source(s)
Full Name Ovalbumin Fragment 257-264 biosynth.com
Amino Acid Sequence (Three-Letter) H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH clinisciences.comcreative-peptides.com
Amino Acid Sequence (One-Letter) SIINFEKL invivogen.comjpt.comcreative-peptides.com
Molecular Formula C45H74N10O13 clinisciences.comcreative-peptides.com
Molecular Weight ~963.13 g/mol biosynth.comsb-peptide.commedchemexpress.com
Source Protein Chicken Ovalbumin (Gallus gallus) jpt.com
MHC Restriction H-2Kb (Mouse MHC Class I) invivogen.combiosynth.comlifescienceproduction.co.uk

Role as an Immunodominant Epitope (SIINFEKL) for H-2Kb-Restricted CD8+ T Cells

Within the chicken ovalbumin protein, several peptides can be presented by MHC molecules, but not all elicit a strong T-cell response. The OVA(257-264) peptide, with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is recognized as the immunodominant epitope for CD8+ T cells in C57BL/6 mice, which express the H-2b MHC haplotype. jpt.comoup.comaai.org Immunodominance refers to the phenomenon where the immune response is preferentially directed towards a select few epitopes from a complex antigen.

The SIINFEKL peptide binds with high affinity to the H-2Kb MHC class I molecule. jpt.comaai.org The molecular basis for this strong and specific interaction has been elucidated through X-ray crystallography. rcsb.orgnih.govpnas.org The crystal structure of the H-2Kb/SIINFEKL complex reveals how the peptide fits into the binding groove of the MHC molecule. aai.orgnih.govresearchgate.net Specific amino acid side chains of the peptide, known as anchor residues, fit into corresponding pockets within the MHC groove. For H-2Kb, the primary anchor residues are at position 5 (Phenylalanine, Phe) and position 8 (Leucine, Leu), which bury themselves deep within the C and F pockets of the H-2Kb molecule, respectively. aai.orgpnas.org This stable binding is essential for the effective presentation of the peptide on the cell surface for surveillance by T cells.

The specificity of the interaction between the T-cell receptor (TCR) on CD8+ T cells and the SIINFEKL/H-2Kb complex is also well-studied. asm.orgnih.gov This system is so well-characterized that transgenic mice (OT-I mice) have been developed that express a TCR specifically recognizing SIINFEKL bound to H-2Kb. asm.orgbiorxiv.orgnih.gov These mice provide a nearly monoclonal population of naive CD8+ T cells, making them an invaluable resource for studying T-cell activation, proliferation, differentiation, and memory formation. asm.orgnih.gov The high specificity of this interaction has also led to the development of reagents like MHC tetramers loaded with the SIINFEKL peptide, which are used to label and quantify OVA-specific T cells in flow cytometry. biolegend.commiltenyibiotec.com

Table 2: Key Research Findings Involving OVA Peptide(257-264) (SIINFEKL)

Research Area Key Finding Significance Representative Source(s)
Antigen Processing The proteasome generates the C-terminus of the SIINFEKL epitope, while N-terminal trimming can occur separately in the cytosol or ER. Delineated distinct enzymatic steps in the MHC class I processing pathway. pnas.org
Cross-Presentation Dendritic cell subsets (e.g., CD8α+) differ in their efficiency of cross-presenting OVA protein versus presenting the exogenous SIINFEKL peptide. Revealed specialization among APCs in their ability to prime CD8+ T cell responses to exogenous antigens. researchgate.netnih.gov
MHC-Peptide Interaction Crystal structure analysis revealed that Phe at P5 and Leu at P8 are key anchor residues for binding SIINFEKL to the H-2Kb groove. Provided a molecular blueprint for high-affinity peptide binding to a class I molecule, aiding in epitope prediction. rcsb.orgnih.govpnas.org
T-Cell Recognition T-cell receptors from OT-I transgenic mice specifically recognize the SIINFEKL/H-2Kb complex, allowing for precise tracking of antigen-specific T cells. Created a standardized and widely used model system for studying all aspects of a CD8+ T-cell immune response. asm.orgbiorxiv.org

| Immunodominance | SIINFEKL is the immunodominant H-2Kb-restricted epitope from the entire ovalbumin protein, while other potential epitopes are subdominant or cryptic. | Highlighted the hierarchical nature of T-cell responses to complex antigens. | oup.comaai.orgjci.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75F3N10O15 B10769270 OVA Peptide(257-264) TFA

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUCWCULSHVYBQ-VPZPQSBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75F3N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Molecular and Cellular Mechanisms of Antigen Presentation

Major Histocompatibility Complex (MHC) Class I Presentation Pathway

The MHC class I pathway is the primary mechanism by which cells present endogenous antigens to CD8+ cytotoxic T lymphocytes (CTLs). pnas.org This process involves the degradation of intracellular proteins, transport of the resulting peptides into the endoplasmic reticulum (ER), and loading onto MHC class I molecules for display on the cell surface. pnas.orgresearchgate.net

The generation of the precise eight-residue OVA peptide (257-264), known by its sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), from the full-length ovalbumin (OVA) protein is a multi-step proteolytic process. jpt.compnas.org The proteasome, a large multi-catalytic protease complex in the cytoplasm, is central to this process. nih.gov

Studies have demonstrated that the proteasome is critically responsible for making the cleavage that defines the correct C-terminus of the SIINFEKL epitope. pnas.orgnih.gov When cells are presented with constructs of SIINFEKL extended by even a single amino acid at the C-terminus, the generation of the final epitope is inhibited by proteasome-specific inhibitors like lactacystin. pnas.orgnih.gov This indicates that cellular carboxypeptidases in the cytoplasm or ER are insufficient to trim C-terminal extensions. pnas.org

In contrast, the generation of the N-terminus is less dependent on the proteasome. pnas.orgnih.gov Presentation of SIINFEKL peptides with N-terminal extensions is not blocked by proteasome inhibitors, suggesting that other peptidases in the cytosol or the endoplasmic reticulum, such as aminopeptidases, are responsible for trimming these N-extended precursors to the final 8-mer length. pnas.orgnih.govaai.org In fact, in vitro degradation of full-length ovalbumin by purified 20S and 26S proteasomes shows that while the exact SIINFEKL peptide is produced, N-terminally extended versions are generated approximately 3.5 times more frequently. nih.govresearchgate.net Tripeptidyl Peptidase II (TPPII) has been identified as a peptidase capable of processing very long precursors (14-17 residues), though its elimination only modestly affects SIINFEKL presentation, indicating it is not essential for this specific epitope. aai.org

Table 1: Proteasome-Mediated Generation of SIINFEKL from Ovalbumin

Proteasome Type Direct SIINFEKL Generation (% of OVA degraded) Generation of N-Extended Precursors Key Finding Source(s)
26S Proteasome ~0.8% ~3.5-fold more frequent than direct generation Produces both the final epitope and N-extended precursors. nih.govresearchgate.net
20S Proteasome ~1.3% ~3.5-fold more frequent than direct generation Also produces the final epitope and its precursors. nih.govresearchgate.net
In vivo Proteasome Not specified N-terminal trimming is largely proteasome-independent. Crucial for generating the precise C-terminus of SIINFEKL. pnas.orgnih.gov

Once generated in the cytosol, antigenic peptides must be translocated into the endoplasmic reticulum to meet newly synthesized MHC class I molecules. This transport is primarily mediated by the Transporter Associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane. researchgate.netbiologists.com The presentation of the SIINFEKL epitope derived from full-length, soluble ovalbumin is largely dependent on a functional TAP transporter. medchemexpress.comashpublications.org This has been confirmed using TAP-deficient cells, which fail to present the OVA-derived peptide unless it is artificially targeted directly into the ER, bypassing the need for cytosolic transport. ashpublications.orgresearchgate.net

However, the requirement for TAP is not absolute and is highly influenced by the context of the protein from which the epitope is derived. medchemexpress.comabmole.com Research shows that when the SIINFEKL epitope is contained within certain bacterial fusion proteins, its presentation to T-cells occurs with little dependence on TAP. medchemexpress.comabmole.commedchemexpress.com This suggests the existence of TAP-independent pathways for getting the peptide into the antigen-loading compartment. medchemexpress.comabmole.com Further complexity is added by findings that the import of the SIINFEKL peptide into phagosomes during cross-presentation can be substantially TAP-independent, though it still requires energy in the form of ATP. aai.org This has led to the proposal that the observed TAP dependency for full OVA protein cross-presentation might reflect a need for TAP in recycling MHC-I molecules rather than solely for peptide import into the loading compartment. aai.org

Table 2: TAP Dependency for SIINFEKL Presentation

Antigen Source TAP Dependency Cellular Compartment/Pathway Key Finding Source(s)
Full-length soluble OVA Largely Dependent Cytosol to ER Standard MHC class I pathway requires TAP for peptide transport. medchemexpress.comashpublications.org
Crl-OVA bacterial fusion protein Largely Independent Different cellular compartments may be utilized. The protein context of the epitope dictates the processing pathway. medchemexpress.comabmole.commedchemexpress.com
Phagocytosed OVA Dependent (Overall Process) Phagosome to Cytosol to ER (Cross-presentation) The overall process is TAP-dependent, but peptide import into the phagosome itself may not be. ashpublications.orgaai.org

Inside the endoplasmic reticulum, the SIINFEKL peptide is loaded into the peptide-binding groove of a nascent MHC class I molecule, in this case, the murine H-2Kb molecule, for which it has a high affinity. jpt.cominvivogen.comchemicalbook.com This binding is a crucial step, as it stabilizes the MHC class I heavy chain and its associated light chain, β2-microglobulin, allowing the complex to pass the ER's stringent quality control checks. biologists.com The assembly and loading process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes TAP itself, tapasin, calreticulin, and ERp57. biologists.comnih.gov

Once stably loaded with the peptide, the SIINFEKL-H-2Kb complex is released from the PLC and transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells. pnas.orgashpublications.org The journey from the ER is sensitive to inhibitors like Brefeldin A, which blocks ER-to-Golgi transport. ashpublications.orgnih.gov The presence of the specific SIINFEKL-H-2Kb complex on the cell surface can be precisely detected and quantified using the monoclonal antibody 25-D1.16, which recognizes the peptide only when it is bound to H-2Kb. biologists.combiolegend.comfrontiersin.org While the primary site of loading is the ER, some evidence suggests that active TAP transporters in post-ER compartments, such as the ER-Golgi intermediate compartment (ERGIC), may also contribute to peptide loading. biologists.com

Transporter Associated with Antigen Processing (TAP) Dependency and Independence

Factors Influencing Antigen Presentation Efficiency

The efficiency with which the OVA peptide (257-264) is presented to the immune system is not solely dependent on the peptide sequence itself but is significantly influenced by various external and contextual factors. These include the form in which the antigen is delivered and the presence of substances that can enhance the immune response.

Protein Context and Source of OVA Epitope

The efficiency of OVA(257-264) presentation is heavily influenced by the larger protein context from which the peptide is derived. nih.govmedchemexpress.com Studies have shown that the presentation of the SIINFEKL epitope can occur through different pathways depending on the source of the ovalbumin. nih.govmedchemexpress.commedchemexpress.com

For instance, when the epitope is contained within a bacterial fusion protein like Crl-OVA, its presentation by macrophages is less dependent on the TAP transporter compared to when it is derived from full-length ovalbumin. nih.govmedchemexpress.commedchemexpress.com This suggests that the structure and origin of the protein can dictate its intracellular trafficking and processing route. The processing of full-length OVA is largely reliant on the conventional TAP-dependent pathway. medchemexpress.commedchemexpress.com

The flanking amino acid sequences surrounding the SIINFEKL epitope are also crucial for its efficient processing and loading onto MHC class I molecules. researchgate.netresearchgate.net The natural flanking sequences in the OVA protein are believed to promote the correct cleavage of the immunogenic epitope by cellular proteases. researchgate.net Furthermore, the stability of the source protein can impact epitope generation; however, studies have shown that simply inducing misfolding is not always sufficient to enhance presentation. aai.org Instead, targeting the protein for degradation through specific signals, or "degrons," more consistently increases the production of the OVA(257-264) epitope. aai.org

The physical form of the antigen also matters. For example, peritoneal macrophages can process antigens from bacteria or those coated on polystyrene beads for MHC class I presentation. nih.gov The efficiency of this process can vary, with macrophages from TAP1-deficient mice showing significantly reduced, but not completely absent, presentation of the Crl-OVA fusion protein compared to full-length OVA. nih.gov

Table 1: Influence of Protein Context on OVA(257-264) Presentation

Factor Observation Reference
Protein Source Presentation from Crl-OVA fusion protein is less TAP-dependent than from full-length OVA. nih.govmedchemexpress.commedchemexpress.com
Flanking Sequences Natural flanking sequences promote correct epitope processing. researchgate.net
Protein Stability Targeted degradation (degrons) enhances epitope production more than simple misfolding. aai.org
Physical Form Macrophages can process OVA from both bacteria and polystyrene beads. nih.gov

Role of Adjuvants and Delivery Systems

Adjuvants and specialized delivery systems are critical for enhancing the immunogenicity of peptide-based vaccines, including those containing the OVA(257-264) epitope. mdpi.comnih.gov The peptide alone often elicits a weak immune response. nih.gov

Adjuvants:

Various adjuvants have been shown to boost the T-cell response to the SIINFEKL peptide. Toll-like receptor (TLR) agonists, such as CpG-ODN (a TLR9 agonist) and Poly I:C (a TLR3 agonist), are potent enhancers of the immune response. nih.govmdpi.com The simultaneous activation of different TLR pathways can have a synergistic effect on DC activation, leading to superior cytotoxic T-lymphocyte (CTL) responses. sb-peptide.com Other adjuvants like Montanide ISA-51 and GM-CSF have also been used in combination with peptide vaccines to improve efficacy. nih.gov Interestingly, the SIINFEKL peptide itself has been observed to self-assemble into a hydrogel, which may contribute to its immunogenic properties by acting as its own adjuvant. sb-peptide.comsb-peptide.com

Delivery Systems:

Nanoparticle-based delivery systems have emerged as a highly effective strategy to improve the efficacy of peptide vaccines. mdpi.comnih.gov These systems protect the peptide from degradation, enhance its bioavailability, and facilitate its delivery to antigen-presenting cells. mdpi.commdpi.comfrontiersin.org

Several types of nanoparticles have been investigated for the delivery of OVA(257-264):

Liposomes: Cationic liposomes, such as those composed of DOTAP:DOPC, have been shown to effectively encapsulate the SIINFEKL peptide and activate CD8+ T-cells and antigen presentation by DCs. mdpi.com

Gold Nanoparticles (AuNPs): AuNPs can act as both a delivery vehicle and an adjuvant. nih.govnih.gov Conjugating the OVA peptide to AuNPs enhances its delivery and can induce significant antigen-specific immune responses even without a separate adjuvant. nih.gov

Polymeric Nanoparticles: Biodegradable polymers like PLGA have been used to create nanoparticles that allow for the controlled release of the OVA antigen. pH-sensitive PLGA nanoparticles can be designed to release the antigen in the acidic environment of endosomes, improving the immune response. mdpi.com

Virus-Like Particles (VLPs): VLPs, such as those derived from porcine parvovirus, can be engineered to display the SIINFEKL epitope, providing a multivalent presentation to the immune system. The flexibility of the linker used to attach the epitope to the VLP can influence the efficiency of its presentation. researchgate.net

Table 2: Adjuvants and Delivery Systems for OVA(257-264)

Category Example Mechanism/Observation Reference
Adjuvants CpG-ODN (TLR9 agonist) Enhances T-cell responses. nih.gov
Poly I:C (TLR3 agonist) Enhances T-cell responses. nih.gov
Montanide ISA-51 Used in combination with peptides to improve efficacy. nih.gov
SIINFEKL Hydrogel Self-assembly may provide an adjuvant effect. sb-peptide.comsb-peptide.com
Delivery Systems Liposomes (DOTAP:DOPC) Encapsulate peptide, activate CD8+ T-cells and DCs. mdpi.com
Gold Nanoparticles (AuNPs) Enhance delivery and act as an adjuvant. nih.govnih.gov
PLGA Nanoparticles pH-sensitive release of antigen in endosomes. mdpi.com
Porcine Parvovirus VLPs Multivalent presentation; linker flexibility is key. researchgate.net

Iii. T Cell Receptor Tcr Recognition and Cd8+ T Cell Activation

TCR-Peptide-MHC Interaction Dynamics

The trimolecular interaction between the TCR, the OVA peptide (257-264), and the H-2Kb molecule is a highly specific and dynamic process that dictates the initiation of the T-cell response.

The crystal structure of the H-2Kb molecule in complex with the OVA peptide (257-264) (SIINFEKL) reveals key features that govern its recognition by T-cells. nih.gov The peptide binds within a groove on the MHC molecule, with specific amino acid residues of the peptide, known as anchor residues, fitting into corresponding pockets within the MHC binding groove. nih.govaai.org For the SIINFEKL peptide, the isoleucine at position 2 (P2) and the phenylalanine at position 5 (P5) act as anchor residues, fitting into the B and C pockets of the H-2Kb molecule, respectively. nih.gov

The conformation of the bound peptide is crucial for TCR recognition. nih.gov Studies have shown that even minor alterations in the peptide sequence can affect its conformation within the MHC binding groove, thereby impacting TCR binding and subsequent T-cell activation. nih.govrcsb.org The interaction between the TCR and the pMHC complex is characterized by a relatively low affinity but high specificity. nih.gov The TCR "scans" the surface of antigen-presenting cells (APCs), and the duration of the interaction between the TCR and its cognate pMHC ligand is a critical determinant of T-cell activation. nih.govfrontiersin.org

Research has highlighted the importance of specific residues within the OVA peptide for TCR interaction. For instance, the glutamic acid at position 262 (position 6 in the SIINFEKL sequence) has been identified as a contact site for the TCR. nih.govoup.com The specificity for this residue can be influenced by the pairing of the TCR alpha-chain, demonstrating the intricate nature of the recognition process. nih.govoup.com

ComponentKey FeaturesReference
OVA Peptide (257-264) (SIINFEKL)Immunodominant epitope of chicken ovalbumin. jpt.com
MHC Class I Molecule (H-2Kb)Presents the peptide to CD8+ T-cells. Contains binding pockets for peptide anchor residues. nih.gov
Peptide Anchor ResiduesIle-P2 and Phe-P5 for SIINFEKL, fitting into B and C pockets of H-2Kb. nih.gov
TCR Contact ResidueGlu at position 262 (E in SIINFEKL) interacts with the TCR. nih.govoup.com

The affinity of the TCR for the pMHC complex is a key regulator of the strength of the downstream signaling cascade. nih.govcd-genomics.com Studies using altered peptide ligands (APLs) of the OVA peptide (257-264) have demonstrated that variations in binding affinity directly correlate with the magnitude of the T-cell response. nih.govrcsb.org High-affinity interactions generally lead to robust T-cell activation, proliferation, and effector function. rcsb.org

Conversely, low-affinity ligands may require additional co-stimulatory signals to achieve full T-cell activation. rcsb.org This principle of affinity-tunable control allows for a graded response, where the immune system can differentiate between high- and low-avidity interactions, potentially distinguishing between foreign and self-antigens. Research has shown that intermediate TCR-pMHC half-lives can induce strong cytotoxic effector functions and efficient tumor clearance. frontiersin.org This suggests that an optimal affinity, rather than the highest possible affinity, may be most effective for certain immune responses. frontiersin.org

Structural Basis of Recognition and Binding Affinity

Co-Stimulatory Signaling Pathways in T-Cell Activation

While the interaction between the TCR and the pMHC complex provides the primary signal for T-cell activation (Signal 1), a second, co-stimulatory signal (Signal 2) is generally required for a productive immune response. nih.govbiorxiv.org This second signal is delivered through the interaction of co-stimulatory molecules on the T-cell with their ligands on the APC.

The most well-characterized co-stimulatory pathway involves the interaction between the CD28 receptor on T-cells and the B7 family of ligands (B7-1/CD80 and B7-2/CD86) on APCs. aai.orgnih.gov This interaction is crucial for the activation of naive T-cells and enhances T-cell proliferation, cytokine production, and survival. aai.orgembopress.org

In the context of OVA peptide (257-264) stimulation, the requirement for CD28/B7 co-stimulation can be dependent on the affinity of the TCR-pMHC interaction. High-affinity stimulation with the native SIINFEKL peptide can induce full T-cell proliferation and differentiation with less dependence on co-stimulation. rcsb.org However, for lower-affinity variants of the peptide, the requirement for co-stimulatory signals, such as those provided through CD28, becomes more critical. rcsb.org Blockade of the CD28/B7 pathway can significantly inhibit T-cell responses, particularly in the context of memory T-cell recall. nih.gov

Co-stimulatory Molecule (T-Cell)Ligand (APC)Function in T-Cell ActivationReference
CD28B7-1 (CD80), B7-2 (CD86)Enhances proliferation, cytokine production, and survival of T-cells. Crucial for naive T-cell activation. aai.orgnih.gov
ICOSB7h (ICOS-L)Contributes to T-cell activation and differentiation, particularly in CD8+ T-cells. embopress.orgnih.gov
4-1BB (CD137)4-1BBLPromotes T-cell expansion and survival, particularly in the context of viral infections. elifesciences.org
OX40 (CD134)OX40LSupports T-cell proliferation and survival, and the development of memory T-cells. elifesciences.org

Beyond the CD28/B7 pathway, other co-stimulatory molecules contribute to the fine-tuning of the T-cell response. These include members of the TNF receptor superfamily such as 4-1BB (CD137) and OX40 (CD134), as well as ICOS (Inducible T-cell COStimulator). nih.govelifesciences.org The requirement for these co-stimulatory pathways can be context-dependent, for example, varying with the type of pathogen or inflammatory environment. elifesciences.org In some viral infections, the requirement for CD28/B7-mediated co-stimulation can be bypassed due to redundancy with signals from other co-stimulatory molecules like 4-1BB and OX40. elifesciences.org The presence of certain innate signals, such as those from Toll-like receptors (TLRs), at the time of T-cell activation can also influence the expression of co-stimulatory and inhibitory molecules, thereby shaping the subsequent immune response. aacrjournals.org

Importance of CD28/B7 Interactions

Intracellular Signaling Cascades Upon T-Cell Activation

The engagement of the TCR and co-stimulatory receptors triggers a complex network of intracellular signaling cascades. cd-genomics.com This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains associated with the TCR. embopress.org This initial phosphorylation event is carried out by Src-family kinases, primarily Lck. embopress.org

Phosphorylated ITAMs serve as docking sites for the ZAP-70 kinase, which is subsequently activated and phosphorylates downstream adapter proteins, leading to the activation of several key signaling pathways: embopress.org

The PLCγ1 Pathway: This pathway leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate protein kinase C (PKC) and increase intracellular calcium levels. This results in the activation of transcription factors such as NF-κB and NFAT. biorxiv.org

The PI3K/AKT Pathway: Activated by co-stimulatory signals, this pathway promotes cell survival, proliferation, and metabolic reprogramming. biorxiv.org

The MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

The strength and duration of the signaling cascades are influenced by the affinity of the TCR-pMHC interaction. nih.gov High-affinity ligands like SIINFEKL can induce a more sustained and robust signaling response compared to lower-affinity variants. nih.gov The integration of signals from the TCR and co-stimulatory receptors ultimately determines the functional outcome for the T-cell, including its differentiation into an effector or memory cell. biorxiv.org

Tyrosine Phosphorylation Events

The engagement of the TCR by the SIINFEKL-H-2Kb complex is the primary trigger for a cascade of intracellular signaling events, with tyrosine phosphorylation being one of the earliest and most crucial steps. biorxiv.org This binding event leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex. biorxiv.org

Studies have demonstrated that stimulation of naïve CD8+ T cells with soluble H-2Kb molecules loaded with the SIINFEKL peptide (monomers or tetramers) induces the hyperphosphorylation of the CD3ζ chain within seconds to minutes. nih.govpnas.org Specifically, tetramers induced detectable hyperphosphorylation of the CD3ζ chain after 30 seconds, while monomers showed a lesser degree of phosphorylation after 60 seconds. nih.gov Other components of the CD3 complex, such as CD3γ, δ, and ε, are also tyrosine phosphorylated following this engagement. nih.gov

Further investigation into the specifics of this signaling cascade has shown that in T-cell hybridomas expressing two different TCRs, stimulation with the SIINFEKL peptide (recognized by one of the TCRs) led to the tyrosine phosphorylation of ζ-chains (p21 and p23 isoforms), CD3ε, ZAP-70, and a 36-kD phosphoprotein likely to be LAT, associated only with the stimulated TCR. nih.gov This indicates that the initial phosphorylation events are highly localized to the engaged TCR complex. nih.gov The phosphorylation of these key signaling molecules is essential for the recruitment and activation of downstream kinases and adapter proteins, thereby propagating the activation signal. nih.gov

Activation of Downstream Transcription Factors

Following the initial tyrosine phosphorylation events, a complex signaling network is activated, leading to the translocation of several key transcription factors from the cytoplasm to the nucleus. These transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB), are critical for orchestrating the subsequent gene expression program that drives T-cell activation, proliferation, and differentiation. pnas.orgnih.gov

Research using OT-I CD8+ T cells, which are specific for the SIINFEKL peptide, has shown that stimulation with this peptide leads to the rapid nuclear translocation of both NFAT1 and the p65 subunit of NF-κB. pnas.org The activation of these transcription factors is not always a simple "on-off" switch. Studies have revealed that while NFAT1 activation appears to be more digital (all-or-nothing), NF-κB activation can be more graded, scaling with the strength of the TCR signal. researchgate.netbiorxiv.org The Tec kinase ITK plays a significant role in this process, particularly in optimizing the activation of NF-κB. researchgate.netbiorxiv.org Inhibition of ITK leads to dampened induction of AP-1 and NF-κB response genes. researchgate.netbiorxiv.org

The cooperation between NFAT, AP-1, and NF-κB is essential for the optimal transcription of genes crucial for T-cell function, such as the gene encoding for Interleukin-2 (IL-2). pnas.org Deficiencies in the signaling pathways leading to the activation of these transcription factors can result in a state of anergy, where T cells become hyporesponsive to further stimulation. nih.gov

T-Cell Proliferation, Differentiation, and Effector Function Development

The successful activation of CD8+ T cells by the OVA Peptide(257-264) initiates a program of proliferation and differentiation, culminating in the generation of effector cells capable of eliminating target cells.

Clonal Expansion of Antigen-Specific T Cells

Upon recognition of the SIINFEKL peptide presented by APCs, naïve antigen-specific CD8+ T cells undergo a massive proliferative burst, a process known as clonal expansion. rupress.org This expansion significantly increases the number of T cells capable of recognizing and responding to the specific threat.

Studies using OT-I transgenic mice, where the majority of CD8+ T cells recognize the SIINFEKL peptide, have provided a robust model to study this phenomenon. rupress.orgpnas.orgnih.gov In vitro, when naïve OT-I CD8+ T cells are incubated with APCs loaded with the OVA(257-264) peptide, they show significant proliferation, which can be measured by the dilution of dyes like CFSE. rupress.orgaai.org The transcription factor Bcl11b has been shown to be crucial for this process, as its deficiency leads to decreased proliferation in response to antigen-specific stimulation. rupress.org Similarly, the transcription factor IRF4 is also critical for CD8+ T cell expansion. pnas.org

In vivo models, such as infection with Listeria monocytogenes engineered to express ovalbumin (LM-OVA), have further demonstrated this clonal expansion. rupress.orgpnas.org Following infection, adoptively transferred OT-I cells undergo activation, clonal expansion, and subsequent contraction to form a memory population. pnas.org

Differentiation into Effector and Memory CD8+ T-Cell Subsets

Following clonal expansion, activated CD8+ T cells differentiate into various subsets with distinct functions and longevity. The primary subsets are effector T cells, which are short-lived and carry out the immediate killing of target cells, and memory T cells, which are long-lived and provide rapid protection upon re-exposure to the same antigen. pnas.org

The differentiation into these subsets is a complex process influenced by various factors, including the nature and duration of the antigenic stimulation. The OVA Peptide(257-264) model has been instrumental in dissecting these pathways. For instance, after an acute infection with LM-OVA, the responding OT-I T cells differentiate into both effector and memory cells. pnas.org

Several molecules have been identified as key regulators of this differentiation process. The transcription factor Bcl11b, in addition to its role in proliferation, is also involved in the development of functional CTLs. rupress.org The absence of coregulatory molecules Dok-1 and Dok-2 has been shown to slightly reduce the magnitude of effector CD8+ T cell expansion but leads to an increased formation of memory CD8+ T cells. aai.org Furthermore, blocking the inhibitory receptor PD-1 at the time of CD8+ T cell activation with SIINFEKL peptide can enhance the development of an effector-memory phenotype. bmj.com

Cytokine Production Profiles (e.g., IFN-γ, TNF-α, IL-2, IL-17a)

A hallmark of activated effector CD8+ T cells is the production of a specific array of cytokines that orchestrate the immune response. The most prominent among these are Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). nih.govnih.gov

Stimulation of OT-I CD8+ T cells with the SIINFEKL peptide consistently induces the production of IFN-γ and TNF-α. nih.govfrontiersin.orgpnas.org Studies have shown that the kinetics of cytokine production can vary. For instance, upon reactivation with the OVA(257-264) peptide, TNF-α is detectable within 30 minutes and peaks within the first 2 hours, while IFN-γ and IL-2 production follows with a slightly delayed but more sustained kinetics. nih.gov

The strength of the TCR signal can influence the cytokine profile. Stimulation with high-affinity peptides generally leads to robust production of Th1 cytokines like IFN-γ, TNF-α, and IL-2. aacrjournals.org The presence of regulatory T cells (Tregs) can suppress the production of IFN-γ and TNF-α by CD8+ T cells responding to the SIINFEKL peptide. nih.gov In some contexts, such as vaccination with certain adjuvants, the production of IL-17A by T helper cells has also been observed in response to ovalbumin. rsc.org

The table below summarizes findings from various studies on cytokine production by CD8+ T cells in response to OVA Peptide(257-264) stimulation.

CytokineObservationResearch ContextCitation
IFN-γ Produced by CD8+ T cells upon stimulation with SIINFEKL peptide.In vitro and in vivo studies with OT-I cells and various immunization models. nih.govnih.govfrontiersin.orgpnas.orgasm.orgresearchgate.netplos.orgnih.gov
TNF-α Co-expressed with IFN-γ by effector CD8+ T cells.In vitro stimulation of OT-I cells and analysis of tumor-infiltrating lymphocytes. nih.govnih.govfrontiersin.orgpnas.orgaacrjournals.org
IL-2 Production is detectable following T-cell activation, often with slower kinetics than TNF-α.In vitro stimulation of effector and memory T cells. nih.govpnas.orgaacrjournals.orgplos.org
IL-17a Detected in supernatant of splenocytes from vaccinated mice.Vaccination with a yeast shell-based OVA vaccine. rsc.org

Cytotoxic T Lymphocyte (CTL) Activity

The ultimate function of activated CD8+ T cells is to recognize and kill target cells presenting the specific pMHC-I complex, a process known as cytotoxic T lymphocyte (CTL) activity. The OVA Peptide(257-264) is widely used to assess this function both in vitro and in vivo. aacrjournals.orgjpt.comasm.orgsb-peptide.com

CTLs derived from mice immunized with ovalbumin or the SIINFEKL peptide, or from OT-I transgenic mice, efficiently lyse target cells pulsed with the SIINFEKL peptide. aacrjournals.orgasm.orgaacrjournals.org This cytolytic activity is a key measure of a successful cell-mediated immune response. jpt.cominvivogen.com The mechanism of killing is primarily dependent on the release of cytotoxic granules containing perforin (B1180081) and granzymes, with perforin being essential for this activity. nih.gov

Numerous studies have utilized cytotoxicity assays, such as chromium-51 (B80572) release assays or lactate (B86563) dehydrogenase (LDH) assays, to quantify the killing of SIINFEKL-pulsed target cells by CTLs. aacrjournals.org For example, vaccination with a formulation containing the SIINFEKL peptide resulted in a primary T-cell response with up to 25% tumor cell-specific lysis. aacrjournals.org The presence of regulatory T cells can significantly suppress this CTL activity against target cells. nih.gov The development of potent CTL responses is a major goal for vaccines and immunotherapies targeting intracellular pathogens and cancer. sb-peptide.comgenaxxon.com

Iv. Experimental Models and Methodologies in Ova Peptide 257 264 Research

In Vitro T-Cell Activation and Functional Assays

In vitro systems are fundamental for dissecting the cellular and molecular mechanisms of T-cell activation by OVA Peptide(257-264). These assays allow for controlled investigation of antigen presentation, T-cell proliferation, cytotoxicity, and cytokine production.

A common in vitro method for studying T-cell activation involves co-culturing T-cells with antigen-presenting cells (APCs) that have been pulsed with OVA Peptide(257-264). Various APCs are utilized in these systems, including dendritic cells (DCs), macrophages, and B-cell lines like LB27.4. aai.org For instance, bone marrow-derived dendritic cells (BM-DCs) can be incubated with the peptide and then co-cultured with T-cells to elicit a specific response. nih.gov The efficiency of antigen presentation can be assessed by measuring the subsequent T-cell activation. Studies have shown that even low concentrations of the peptide can be effectively presented by APCs to stimulate T-cells. nih.gov Furthermore, tumor cell lines such as the EL-4 thymoma, which are transfected with the ovalbumin gene to create E.G7 cells, can serve as APCs, presenting the endogenously processed OVA Peptide(257-264) to T-cells. aai.org

APC TypeExperimental UseKey FindingsReferences
Bone Marrow-Derived Dendritic Cells (BM-DCs)Stimulation of OVA-specific CD8+ T-cellsEffective at presenting OVA Peptide(257-264) to induce T-cell proliferation and cytokine production. nih.govbiorxiv.org
Splenic Dendritic Cells (SDCs)Investigating the effect of adjuvants on antigen presentationCan be treated with agents like chloroquine (B1663885) to enhance cross-presentation of ovalbumin. nih.gov
E.G7 (EL-4 thymoma transfected with OVA gene)Tumor-specific T-cell response studiesPresents endogenously processed OVA Peptide(257-264) and can be used as targets in cytotoxicity assays. aai.org
LB27.4 (B-cell line)Studying direct cross-primingUsed to present OVA Peptide(257-264) to T-helper cells. aai.org

A cornerstone of research involving OVA Peptide(257-264) is the use of T-cell receptor (TCR) transgenic mice, most notably the OT-I mouse model. nih.govtaconic.com OT-I mice possess a transgene for a TCR (Vα2/Vβ5) that specifically recognizes the OVA Peptide(257-264) presented by H-2Kb. nih.govanimalab.eucriver.com This provides a nearly homogenous population of naive CD8+ T-cells with a known specificity, making them an invaluable tool for studying T-cell development, activation, memory, and tolerance. taconic.com Cells derived from OT-I mice are frequently used in co-culture systems with peptide-pulsed APCs to study T-cell responses with high precision. nih.govaai.orgtandfonline.com For example, OT-I cells can be co-cultured with peptide-loaded dendritic cells to assess the capacity of these APCs to stimulate antigen-specific T-cells. biorxiv.orgtandfonline.com

To quantify the proliferation of T-cells in response to OVA Peptide(257-264), the carboxyfluorescein succinimidyl ester (CFSE) dilution assay is widely employed. researchgate.net In this assay, T-cells, often from OT-I mice, are labeled with CFSE before being co-cultured with peptide-pulsed APCs. aai.orgnih.gov As the T-cells divide, the CFSE dye is distributed equally between the daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the tracking of cell division and the quantification of the proliferative response using flow cytometry. researchgate.net For instance, CFSE-labeled OT-I cells have been used to demonstrate proliferation in response to dendritic cells presenting the OVA peptide. researchgate.net

A primary function of activated CD8+ T-cells is to kill target cells presenting their specific antigen. The cytotoxic T-lymphocyte (CTL) activity induced by OVA Peptide(257-264) is commonly measured using the chromium-51 (B80572) (⁵¹Cr) release assay. aai.orgnih.gov In this assay, target cells, such as EL-4 cells, are pulsed with the peptide and labeled with radioactive ⁵¹Cr. nih.gov These labeled target cells are then incubated with effector CTLs. The amount of ⁵¹Cr released into the supernatant upon cell lysis is proportional to the cytotoxic activity of the T-cells. nih.govashpublications.org In vivo CTL assays are also performed, where peptide-pulsed and CFSE-labeled target cells are injected into immunized mice, and their specific elimination is monitored. nih.govresearchgate.netnih.gov

Assay TypePrincipleTypical Target CellsReferences
Chromium (⁵¹Cr) Release AssayMeasures release of radioactive ⁵¹Cr from lysed target cells.EL-4 cells pulsed with OVA Peptide(257-264), E.G7 cells. aai.orgnih.govashpublications.org
In Vivo CTL AssayMeasures the elimination of peptide-pulsed, CFSE-labeled target cells in an immunized animal.Syngeneic splenocytes pulsed with OVA Peptide(257-264). nih.govresearchgate.netnih.gov

Upon activation, T-cells secrete a variety of cytokines that mediate the immune response. Several methods are used to detect and quantify these cytokines. The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique used to enumerate antigen-specific, cytokine-secreting cells. sb-peptide.comcore.ac.ukplos.orgaai.org For instance, splenocytes from immunized mice can be re-stimulated ex vivo with OVA Peptide(257-264), and the number of interferon-gamma (IFN-γ) producing cells can be counted. nih.govplos.org

Intracellular cytokine staining (ICS) combined with flow cytometry allows for the multiparametric analysis of cytokine production at the single-cell level. aai.orgcore.ac.ukjpt.com T-cells are stimulated with the peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines like IFN-γ and granzyme B. core.ac.uknih.govnih.gov

Cytotoxicity Assays (e.g., Chromium Release, in vivo CTL assay)

In Vivo Immunological Studies in Animal Models (e.g., Murine Models)

In a typical in vivo experiment, mice are immunized with the peptide, often in conjunction with an adjuvant to enhance the immune response. plos.orgnih.gov The resulting T-cell response can then be analyzed by harvesting splenocytes or lymph node cells and performing the in vitro assays described above, such as ELISPOT, ICS, or cytotoxicity assays. nih.govplos.org A double-transgenic mouse model, created by crossing OT-I mice with mice expressing soluble ovalbumin in the skin, has been used to study CD8-mediated autoimmune reactions and potential treatments. nih.gov Furthermore, the adoptive transfer of OT-I cells into congenic mice allows for the tracking of antigen-specific T-cells and their response to challenges, such as with E.G7 tumor cells. aai.org These in vivo models have been crucial in demonstrating that immunization with OVA Peptide(257-264) can induce a potent and protective CD8+ T-cell response. aacrjournals.org

Induction of Antigen-Specific CD8+ T-Cell Responses

The primary application of OVA peptide(257-264) is to stimulate and study antigen-specific CD8+ cytotoxic T-lymphocyte (CTL) responses. invivogen.com Due to its immunodominant nature, immunization with this peptide, often in conjunction with an adjuvant like Complete Freund's Adjuvant (CFA), reliably elicits a robust and measurable CD8+ T-cell response in mice. jpt.comnih.gov This allows researchers to probe the fundamental requirements for T-cell activation, proliferation, and differentiation into effector cells capable of recognizing and killing target cells that present the SIINFEKL peptide on their MHC class I molecules. jpt.com

These responses can be quantified using various assays, including ELISPOT (Enzyme-Linked Immunospot) to measure the frequency of cytokine-secreting cells, such as those producing Interferon-gamma (IFN-γ), and intracellular cytokine staining (ICS) followed by flow cytometry. jpt.comnih.gov For instance, studies have shown that nanoparticle-based delivery of OVA(257-264) can significantly enhance the immunogenicity and the number of IFN-γ secreting cells compared to the peptide alone. sciopen.com

Table 1: Induction of IFN-γ Secreting Cells by Different OVA(257-264) Formulations
Immunization GroupMean IFN-γ Spot-Forming Cells (SFCs) per 1x10⁶ SplenocytesReference
OVA(257-264)-mi3 Nanoparticle253 sciopen.com
OVA(257-264) Peptide AloneSignificantly lower than nanoparticle group sciopen.com
ControlSignificantly lower than nanoparticle group sciopen.com

Tracking T-Cell Fates and Localization

A critical aspect of understanding immune responses is determining the location and fate of antigen-specific T-cells in vivo. The OVA(257-264) system is instrumental for this purpose, particularly when used with OT-I transgenic mice. These mice possess a T-cell receptor (TCR) transgene that renders the majority of their CD8+ T-cells specific for the OVA(257-264) peptide presented by H-2Kb. mblbio.comaacrjournals.org This provides a large, trackable population of monospecific T-cells.

Researchers can adoptively transfer these OT-I T-cells into recipient mice and then track their proliferation, migration to tissues, and differentiation following an antigenic challenge. plos.org Techniques for tracking include labeling the cells with fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division or using advanced imaging modalities. For example, T-cells can be labeled with perfluorocarbons (PFCs) for non-invasive in vivo tracking via 19F Magnetic Resonance Imaging (MRI), allowing for the visualization of their distribution in organs like the lungs, liver, and spleen. plos.org Furthermore, monoclonal antibodies like 25-D1.16, which specifically recognize the H-2Kb/SIINFEKL complex, can be used to track the location of antigen-presenting cells (APCs) that have captured and are presenting the peptide. bioxcell.comthermofisher.com

Models for Immune Tolerance and Autoimmunity

The OVA(257-264) peptide is pivotal in creating models to study the mechanisms of peripheral tolerance and autoimmunity. nih.govnih.gov By developing transgenic mice that express the full ovalbumin protein as a "self-antigen" in specific tissues (e.g., under the control of the keratin (B1170402) 14 promoter in the skin or the rat insulin (B600854) promoter in pancreatic islets), researchers can investigate how the immune system responds to tissue-restricted antigens. nih.govresearchgate.net

The subsequent adoptive transfer of OVA(257-264)-specific OT-I CD8+ T-cells into these transgenic mice allows for the direct observation of tolerance induction (the T-cells become anergic or are deleted) or the development of autoimmunity (the T-cells attack the OVA-expressing tissue, leading to diseases like a graft-versus-host-like disease or autoimmune diabetes). nih.govnih.govresearchgate.net Studies have shown that the concentration of the self-antigen is a critical factor; low doses may lead to immune ignorance, whereas higher doses can induce deletional tolerance through cross-presentation by bone marrow-derived cells. pnas.org These models are crucial for testing strategies to either break tolerance in a cancer context or induce it to treat autoimmune diseases. For example, prophylactic injections of the OVA(257-264) peptide itself have been shown to induce tolerance and increase survival in certain autoimmune models. nih.govnih.gov

Table 2: Antigen Dose and T-Cell Fate in Immune Tolerance Models
Model SystemAntigen (OVA) Expression LevelObserved CD8+ T-Cell FateReference
RIP-OVAlo MiceLowIgnorance (T-cells do not respond) pnas.org
RIP-OVAhi MiceHighPeripheral Deletion (Tolerance) pnas.org
K14-mOVA Transgenic Mice + OT-I cellsHigh (in epithelia)Tolerance or Autoimmunity (GvHD-like disease) nih.govresearchgate.net

Advanced Methodologies for Immune Response Characterization

Modern immunology relies on sophisticated technologies to characterize the complex cellular responses elicited by antigens like OVA(257-264).

Flow Cytometry and Mass Cytometry for Phenotyping

Flow cytometry is a fundamental technique used to analyze cells in suspension. In the context of OVA(257-264) research, it is used to quantify the percentage of responding CD8+ T-cells and to phenotype them based on the expression of various cell surface and intracellular proteins. frontiersin.org For example, following stimulation, T-cells can be stained for markers of activation (e.g., CD69, CD44), memory (e.g., CD62L), and exhaustion (e.g., PD-1, TIM-3). plos.orgfrontiersin.org

Mass cytometry, or CyTOF (Cytometry by Time-Of-Flight), is a powerful extension of this principle that uses antibodies tagged with heavy metal isotopes instead of fluorochromes. nih.gov This allows for the simultaneous measurement of many more parameters (often over 40) on a single-cell level without the issue of spectral overlap that limits conventional flow cytometry. This high-dimensional analysis enables a detailed dissection of the heterogeneity within the antigen-specific T-cell population, providing deep insights into their metabolic states, signaling pathways, and functional potential during an immune response. nih.gov

MHC-Peptide Tetramer/Dextramer Staining for Antigen-Specific T-Cell Detection

The most direct way to identify and quantify T-cells specific for a particular epitope is through staining with MHC-peptide multimers. MHC-peptide tetramers are reagents composed of four identical MHC-peptide complexes (e.g., H-2Kb bound to SIINFEKL) linked to a fluorescently labeled streptavidin core. mblbio.comnih.govresearchgate.net These structures bind with high avidity to T-cell receptors that specifically recognize the presented peptide-MHC combination. researchgate.netfrontiersin.org

When used in conjunction with flow cytometry, tetramers allow for the precise enumeration and isolation of OVA(257-264)-specific CD8+ T-cells directly from blood or tissue samples, regardless of their functional state. mblbio.comaacrjournals.org MHC-peptide dextramers are a related technology that uses a dextran (B179266) polymer backbone to carry an even greater number of MHC-peptide complexes and fluorophores. immudex.com This further increases the avidity and signal intensity, enabling the detection of even low-affinity T-cells that might be missed by tetramer staining. frontiersin.orgimmudex.com These tools are indispensable for monitoring the magnitude of an immune response in various experimental settings, from infection and vaccination to autoimmunity and cancer. aacrjournals.orgimmudex.com

Single-Cell Analysis (e.g., Transcriptional Profiling)

Single-cell analysis, particularly single-cell RNA sequencing (scRNA-seq), has emerged as a transformative methodology in immunology, offering unprecedented resolution into the heterogeneity of cellular responses. frontiersin.orgrna-seqblog.com In research involving OVA peptide(257-264), this approach allows for the detailed dissection of antigen-specific CD8+ T cell responses, moving beyond the limitations of bulk population analyses which can obscure the diversity of cell states and functions. frontiersin.org By profiling the transcriptome of individual T cells that recognize the SIINFEKL epitope, researchers can identify novel cell subsets, delineate differentiation trajectories, and uncover the molecular circuits governing T cell fate and function. rna-seqblog.comtandfonline.comnih.gov

Detailed research findings from single-cell transcriptional profiling have provided significant insights into the nuances of the immune response to OVA peptide(257-264). Studies have used this methodology to compare the transcriptional profiles of memory CD8+ T cells generated by different vaccine vectors expressing the SIINFEKL peptide. frontiersin.org For instance, analysis of OT-1 cells, which have a T-cell receptor (TCR) specific for OVA(257-264), revealed hundreds of differentially expressed genes at the memory stage depending on the vaccination strategy. frontiersin.org Gene ontology analysis of these datasets highlighted biological processes related to proliferation, cellular division, and immune activation. frontiersin.org

Furthermore, scRNA-seq has been employed to characterize the heterogeneity within CD8+ T cell populations following stimulation with the OVA(257-264) peptide. In one study, analysis using the ProjecTILs framework classified the responding CD8+ T cells into distinct subsets, including naïve, early active, and memory cells, and investigated the expression of specific genes like Tbc1d10c across these populations. tandfonline.com This level of granular analysis is critical for understanding how specific genes may regulate T cell activation and function.

The power of single-cell transcriptomics also extends to complex in vivo models. In models of chronic parasitic infection where the pathogen is engineered to express ovalbumin, single-cell analysis of brain-infiltrating lymphocytes has been used to confirm the antigen specificity of T cells expressing tissue-residency markers. frontiersin.org Transcriptional profiling of these SIINFEKL-specific, brain-resident CD8+ T cells revealed a distinct signature compared to their counterparts in the periphery, characterized by the downregulation of genes like S1PR1 and KLRG1 and the upregulation of multiple co-inhibitory receptors such as Ctla4, Pdcd1, Lag3, and Tigit. frontiersin.org This provides a molecular blueprint of T cell adaptation to a specific tissue microenvironment during a chronic response.

Advanced techniques combine single-cell transcriptomics with other modalities to gain deeper insights. For example, the uLIPSTIC (universal LIPSTIC) system enables the recording of physical cell-to-cell contacts in vivo, which can then be coupled with transcriptional analysis. nih.gov This has been used to study the interaction between OT-I CD8+ T cells and dendritic cells pulsed with the OVA(257-264) peptide, allowing for the characterization of the transcriptional states of cells that have verifiably interacted. nih.gov

The table below summarizes key genes identified through single-cell transcriptional profiling of OVA peptide(257-264)-specific T cells and their roles in the immune response.

Table 1: Key Genes in OVA(257-264)-Specific T Cells Identified by Single-Cell Transcriptional Profiling

Gene Associated T Cell Subset/State Observed Transcriptional Change/Role Reference
Tcf7 Central Memory T cells (Tcm) Elevated expression associated with Tcm phenotype. frontiersin.org
Klrg1 Effector T cells, Tissue-Resident Memory T cells (Trm) Higher transcription in effector-like memory cells; downregulated in brain-resident T cells. frontiersin.orgfrontiersin.org
Eomes Memory T cells (Tcm) Elevated expression associated with Tcm phenotype. frontiersin.org
Gzmb Effector T cells Predicted target of enhancers in effector T cells; increased expression in Susd2 knockout T cells. nih.govnih.gov
Tbc1d10c All CD8+ T cell subsets Ubiquitously expressed; its absence leads to a two-fold increase in CD69+, CD25+, and Ifn-γ+ CD8+ T cells upon OVA stimulation. tandfonline.com
S1pr1 Circulating T cells Downregulated at the protein and transcript level in brain-resident CD103+ CD8+ T cells. frontiersin.org
Ctla4 Exhausted/Tissue-Resident T cells Upregulated in brain-resident CD8+ T cells, suggesting increased engagement with antigen. frontiersin.org

V. Ova Peptide 257 264 in Immunological Research Applications

Investigating Vaccine Strategies and Adjuvant Mechanisms

The well-defined nature of OVA peptide (257-264) makes it an invaluable tool for the development and evaluation of novel vaccine strategies and for dissecting the mechanisms by which adjuvants enhance immune responses.

Design and Evaluation of Model Vaccine Antigens

OVA peptide (257-264) is frequently employed as a model antigen in the design and assessment of new vaccines. jpt.comsb-peptide.comfishersci.at Its ability to elicit robust and quantifiable CD8+ T cell responses allows researchers to test the efficacy of different vaccine platforms. jpt.comnih.gov For instance, studies have utilized this peptide to explore the potential of various antigen formulations and to understand how different delivery methods impact the resulting immune response. The peptide's immunodominance ensures a focused and measurable outcome, making it ideal for comparing the effectiveness of different vaccine candidates. jpt.comnih.gov

Research has shown that immunization with OVA peptide (257-264) can induce strong, long-lasting, and antigen-specific CD8+ T cell responses. nih.gov This makes it a reliable tool for preclinical studies in immunotherapy and for the development of epitope-based diagnostics. jpt.com Furthermore, variations of the OVA peptide, such as OVA G4 peptide, are also used to stimulate ovalbumin-specific T cells and test new vaccine adjuvants. fishersci.atmedchemexpress.com

Table 1: Research Findings on OVA Peptide(257-264) as a Model Vaccine Antigen

Research FocusKey Findings
Induction of Immune Response Immunization with OVA peptide(257-264) elicits strong and long-lasting antigen-specific CD8+ T cell responses. nih.gov
Model for Vaccine Development The peptide is a standard for testing new vaccine adjuvants and delivery systems due to its well-characterized immunogenicity. sb-peptide.comfishersci.at
Epitope-Specific Responses Allows for precise quantification of epitope-specific CD8+ T cell responses in various assays like ELISPOT and intracellular cytokine staining (ICS). jpt.comsb-peptide.com
Cross-Reactivity Studies Used to investigate cross-reactivity between similar peptide sequences, such as the N-terminally extended peptide (256-264). nih.gov

Analysis of Adjuvant-Mediated Immune Enhancement

Adjuvants are critical components of vaccines that boost the immune response to an antigen. OVA peptide (257-264) is instrumental in studying how different adjuvants work. By combining the peptide with various adjuvants, researchers can meticulously analyze the resulting immune potentiation.

For example, studies have used this peptide in conjunction with adjuvants like Poly(I:C) and anti-CD40 antibodies to demonstrate a significant increase in the number and function of antigen-specific CD8+ T cells. nih.gov The choice of adjuvant can specifically modulate antigen-specific effector T cells (Teffs) and regulatory T cells (Tregs), which is crucial for designing effective therapeutic vaccines, particularly for cancer. aacrjournals.org Research has also explored the use of TLR9 agonists like CpG and STING agonists as adjuvants with low-affinity OVA peptides to induce robust CD8+ T cell immunity. researchgate.net The self-assembling properties of the SIINFEKL peptide into a hydrogel may also contribute to its immunoactive properties, acting as a self-adjuvant. sb-peptide.com

Table 2: Research Findings on Adjuvant Mechanisms with OVA Peptide(257-264)

Adjuvant/StrategyObserved Effect on Immune Response
Poly(I:C) and anti-CD40 Significantly increased the number and lytic activity of OVA(257-264)-specific CD8+ T cells. nih.gov
CpG and Poly(I:C) Induced strong type I interferon polarization early after immunization, enhancing T cell responses. aacrjournals.org
TLR9 and STING agonists In combination with low-affinity OVA peptides, induced robust antigen-specific CD8+ T cell responses. researchgate.net
Peptide self-assembly The inherent property of SIINFEKL to form a hydrogel may contribute to its immunogenicity by acting as a self-adjuvant. sb-peptide.com

Evaluation of Antigen Delivery Systems (e.g., Nanoparticles, Hydrogels, Phage Display)

The delivery system for an antigen is as important as the antigen itself in determining the effectiveness of a vaccine. OVA peptide (257-264) is a key tool for evaluating various antigen delivery platforms.

Nanoparticles: Reduction-sensitive nanoparticles have been engineered to co-deliver OVA peptide (257-264) and an adjuvant, leading to efficient cross-presentation by dendritic cells and a potent cytotoxic T lymphocyte (CTL) response. nih.govnih.gov Layered double hydroxide (B78521) (LDH) nanoparticles have also been shown to enhance the cross-presentation of the OVA peptide on immune cells. frontiersin.org

Hydrogels: The SIINFEKL peptide itself can self-assemble into a stable hydrogel, which can stimulate an immune response. sb-peptide.comsb-peptide.com Researchers have also designed supramolecular hydrogels by co-assembling epitope-conjugated peptides, including K-OVA(257-264), to create self-adjuvanting cancer vaccines. researchgate.net

Phage Display: Filamentous bacteriophages have been used as a carrier to display the OVA peptide (257-264) epitope. This delivery system has been shown to induce a long-term, MHC class I-restricted CTL response in vivo. nih.gov Targeting these phage particles to specific immune cells, such as dendritic cells via an anti-DEC-205 single-chain variable fragment (scFv), can further enhance the antigen-specific T cell response. nih.gov

Table 3: Research Findings on Antigen Delivery Systems for OVA Peptide(257-264)

Delivery SystemKey Findings
Reduction-Sensitive Nanoparticles Co-delivery of peptide and adjuvant significantly increased IFN-γ producing CD8+ effector T cells. nih.govnih.gov
Self-Assembling Hydrogels The SIINFEKL peptide can form a hydrogel that stimulates an immune response, potentially acting as a self-adjuvant. sb-peptide.comsb-peptide.com
Phage Display Display of the peptide on filamentous bacteriophages induced a sustained in vivo cytotoxic T lymphocyte response. nih.gov
DEC-205 Targeted Phage Targeting phage particles displaying the peptide to dendritic cells enhanced the proliferative response of antigen-specific CD8+ T cells. nih.gov

Studies on Immune Tolerance and Autoimmunity Models

Understanding and manipulating immune tolerance is crucial for treating autoimmune diseases and preventing transplant rejection. OVA peptide (257-264) serves as a model self-antigen in various experimental systems to investigate the mechanisms of tolerance.

Mechanisms of Peripheral and Central Tolerance Induction

Immune tolerance is established through central tolerance in the thymus and peripheral tolerance in other tissues. Mouse models expressing ovalbumin as a self-antigen have been instrumental in dissecting these processes.

In models where ovalbumin is expressed as a tissue-restricted antigen, both central and peripheral tolerance mechanisms work to eliminate high-avidity CD8+ T cells that could cause autoimmunity. nih.gov However, low-avidity T cells can escape this tolerance. nih.gov The continuous cross-presentation of the OVA peptide by dendritic cells in lymph nodes is a key mechanism for inducing peripheral tolerance. nih.gov Studies using inducible antigen expression systems have further clarified that distinct mechanisms mediate tolerance in naïve and memory CD8 T-cells. pnas.org The administration of the OVA peptide itself has been shown to attenuate autoimmune disease in certain models, highlighting its potential for inducing tolerance. nih.gov

Induction of Regulatory T Cells (Tregs) in Response

Regulatory T cells (Tregs) are critical for maintaining self-tolerance and preventing excessive immune responses. Research has shown that the response to OVA peptide (257-264) is influenced by Tregs.

In some contexts, Tregs can impede the priming of protective CD8+ T cells in response to the peptide. aai.org The depletion of Tregs can lead to a significantly enhanced expansion of OVA-specific CD8+ T cells. aai.orgresearchgate.net Conversely, it is also possible to generate antigen-specific CD8+ Tregs. For instance, naïve CD8+ T cells can be differentiated into CD8+ Foxp3+ Tregs that are specific for the OVA peptide (257-264). nih.gov These induced Tregs have been shown to suppress allergic responses and restore oral tolerance, demonstrating their therapeutic potential. nih.gov Feeding mice with the SIINFEKL peptide has also been shown to induce tolerance, suggesting a role for CD8+ Tregs in this process. researchgate.net

Modeling Immune Deviation and Autoimmune Disease Pathogenesis

OVA Peptide(257-264) is instrumental in developing and studying models of immune deviation, where the immune response is skewed away from a protective type, and in investigating the mechanisms of autoimmune diseases. By introducing this well-defined antigen in specific contexts, researchers can induce and analyze states of immune tolerance or dysfunction.

One key area of study is Anterior Chamber-Associated Immune Deviation (ACAID), a phenomenon of systemic immune tolerance induced by introducing antigens into the anterior chamber of the eye. Injecting OVA Peptide(257-264) into the anterior chamber of mice has been shown to induce ACAID, which is characterized by an impaired delayed-type hypersensitivity (DTH) response systemically. glpbio.comnih.govglpbio.com Research has revealed that while the number of OVA(257-264)-specific CD8+ T-cells does not decrease in ACAID-induced mice, their function is altered; specifically, they fail to secrete granzyme B, indicating a deviation from a fully cytotoxic phenotype. nih.gov

The peptide is also central to transgenic models used to study self-tolerance and autoimmunity. For instance, RIP-OVA mice, which express ovalbumin as a self-antigen in the beta cells of the pancreas, are used to study how the immune system is tolerized to the body's own proteins. nih.govashpublications.org In these mice, the immune system learns to ignore the ovalbumin protein, and consequently, a challenge with a virus expressing the OVA(257-264) epitope does not elicit a detectable T-cell response, demonstrating profound tolerance. ashpublications.org These models are crucial for understanding how breakdowns in self-tolerance can lead to autoimmune diseases like type 1 diabetes and for testing potential therapies.

Furthermore, OVA Peptide(257-264) is used to develop and test novel therapeutic strategies aimed at treating autoimmune disorders by eliminating specific pathogenic T-cells. One such approach involves creating "killer" microparticles coated with the pMHC complex (H-2Kb/OVA(257-264)) and a death ligand (anti-Fas). researchgate.net In preclinical models using OT-I mice (which have a high frequency of T-cells specific for OVA(257-264)), these particles were shown to specifically induce apoptosis in and deplete the target pathogenic T-cell population, offering a potential strategy for treating autoimmune diseases without causing general immunosuppression. researchgate.net

Research ModelApplication of OVA Peptide(257-264)Key Finding
Anterior Chamber-Associated Immune Deviation (ACAID) Injected into the anterior chamber of the eye. nih.govglpbio.comInduces systemic tolerance, characterized by functionally impaired (granzyme B-negative) antigen-specific CD8+ T-cells. nih.gov
RIP-OVA Transgenic Mice Expressed as a self-antigen in the pancreas. ashpublications.orgModels central and peripheral tolerance to a self-antigen, preventing autoimmune responses. ashpublications.org
Antigen-Specific T-Cell Depletion Therapy Used as the targeting antigen on "killer" microparticles. researchgate.netDemonstrates a method for specifically eliminating pathogenic T-cells, a potential therapy for autoimmune diseases. researchgate.net
Asthma Model Used to sensitize mice. lifescienceproduction.co.ukGenerates an asthmatic phenotype for studying allergic inflammatory responses. lifescienceproduction.co.uk

Research into Anti-Tumor Immunity and Immunotherapy Concepts

OVA Peptide(257-264) is a cornerstone of preclinical cancer immunotherapy research. By using tumor cell lines engineered to express ovalbumin (e.g., B16-OVA melanoma, E.G7 thymoma), researchers can employ the peptide as a model tumor-associated antigen to investigate fundamental principles of anti-tumor immunity and evaluate novel therapeutic concepts. jci.orgnih.gov

Priming and Enhancing Anti-Tumor CD8+ T-Cell Responses

A primary focus of cancer vaccine development is to effectively prime and boost tumor-specific CD8+ T-cell responses. OVA Peptide(257-264) is widely used to test strategies designed to achieve this. Studies have shown that the context in which the peptide is delivered is critical. For instance, vaccination with Mycobacterium bovis BCG engineered to express OVA (BCG-OVA) was found to provide more effective control of B16-OVA tumors than vaccination with Listeria monocytogenes-OVA (LM-OVA), due to the induction of a more persistent and acquired immune response. aai.org

The potency of peptide-based vaccines can be significantly increased with the use of adjuvants and co-stimulatory signals. The addition of a Toll-like receptor ligand (TLR-L) to a vaccine containing the OVA(257-264) peptide and an anti-CD40 monoclonal antibody was shown to increase the levels of antigen-specific CD8+ T-cells by two- to three-fold. nih.gov Similarly, the antimalarial drug chloroquine (B1663885) was found to enhance the primary CD8+ T-cell response to soluble ovalbumin in vivo, resulting in a stronger memory response. asm.org Mechanistic studies have also revealed unconventional pathways for T-cell priming; for example, CD4+ helper T-cells can acquire the Kb/OVA257–264 complex from professional antigen-presenting cells and subsequently prime naive CD8+ T-cells directly. aai.org

StrategyMethodOutcome on OVA(257-264)-Specific Response
Bacterial Vector Comparison Vaccination with LM-OVA vs. BCG-OVA. aai.orgBCG-OVA induced a longer effector phase and better tumor control. aai.org
Adjuvant Addition Combining peptide/anti-CD40 vaccine with a Toll-like receptor ligand. nih.gov2-3 fold increase in antigen-specific CD8+ T-cells. nih.gov
Pharmacological Enhancement In vivo treatment with chloroquine alongside ovalbumin immunization. asm.orgImproved primary CD8+ T-cell response and higher recall response. asm.org
CD4+ T-Cell Cross-Priming Co-culture of CD4+ Th cells with pAPC pulsed with OVA peptides. aai.orgTh cells acquired Kb/OVA257–264 complexes and could prime CD8+ T-cells. aai.org

Investigation of Checkpoint Blockade Efficacy in Model Systems

Immune checkpoint inhibitors have revolutionized cancer treatment, and the OVA(257-264) system provides a powerful platform to investigate their mechanisms of action and improve their efficacy. In mice bearing E.G7-OVA tumors, treatment with an anti-CTLA-4 antibody led to complete tumor regression, which was correlated with the emergence of a robust CD8+ T-cell response against the OVA(257-264) epitope. jci.org

The model also allows for direct comparison between different checkpoint inhibitors. A study comparing anti-CTLA-4 and anti-PD-1 in conjunction with an OVA(257-264) peptide vaccine found that while both were effective, anti-CTLA-4 generated a superior and more durable memory T-cell response upon rechallenge. pnas.org This enhanced memory was linked to higher levels of the transcription factor TCF-1 in the responding T-cells. pnas.org Further detailed analyses of the tumor microenvironment in MC38-OVA tumors have identified specific subsets of T-cells, such as a memory-precursor-like PD-1-negative CD8+ population, that are critical for the therapeutic effect of checkpoint blockade. nih.gov Combining checkpoint inhibitors with other immunotherapies, such as a Listeria monocytogenes-based vaccine expressing OVA, has also been shown to significantly bolster vaccine-mediated anti-tumor immunity. nih.gov

Exploration of Adoptive T-Cell Transfer Strategies in Preclinical Settings

Adoptive T-cell transfer (ACT), the infusion of tumor-specific T-cells into a patient, is a promising cancer therapy. The OVA(257-264) system, particularly through the use of OT-I and OT-3 transgenic T-cells which are specific for this peptide, is invaluable for developing and refining ACT strategies. aacrjournals.orgnih.gov

Researchers have explored various innovative ACT approaches in preclinical models. One strategy involves conjugating an antibody that targets a tumor-associated antigen (like CEA) to the H-2Kb/OVA(257-264) peptide complex. aacrjournals.org When injected into OT-1 mice bearing CEA-positive tumors, this conjugate effectively "paints" the tumor cells with the T-cell's target, leading to specific tumor growth inhibition and regression. aacrjournals.org

Another advanced strategy, termed ReACT (Pathogen boosted Adoptive Cell Transfer), utilizes T-cells engineered to express two different T-cell receptors (TCRs): one for a tumor antigen (e.g., gp100) and another for OVA(257-264). pnas.org After these dual-specific T-cells are transferred to a tumor-bearing mouse, the animal is infected with Listeria monocytogenes expressing OVA. This infection provides a potent, targeted stimulation to the transferred T-cells directly within the tumor microenvironment, significantly enhancing their anti-tumor activity. pnas.org Studies also use the OVA(257-264) system to investigate fundamental aspects of ACT, such as the impact of TCR affinity on T-cell function, revealing that low-affinity T-cells may become functionally exhausted within the tumor. nih.gov

ACT StrategyDescriptionKey Finding in OVA Model System
Antibody-MHC/Peptide Conjugates An anti-tumor antibody (anti-CEA) is linked to the H-2Kb/OVA(257-264) complex. aacrjournals.orgSystemic injection induced specific regression of established tumors in mice with OVA-specific T-cells. aacrjournals.org
Pathogen Boosted ACT (ReACT) T-cells are made dual-specific for a tumor antigen and OVA(257-264); followed by in-tumor infection with LM-OVA. pnas.orgThe pathogen boost provides a strong secondary stimulation to the T-cells, significantly enhancing tumor control. pnas.org
TCR Affinity Studies Adoptive transfer of high-affinity (OT-I) vs. low-affinity (OT-3) OVA-specific T-cells. nih.govLow-affinity T-cells are more prone to exhaustion in the tumor microenvironment, losing their anti-tumor function. nih.gov
TCR Gene Transfer Autologous T-cells are redirected to target the OVA(257-264) self-antigen via OT-I TCR gene transfer. ashpublications.orgDemonstrates the feasibility of using TCR gene transfer to overcome tolerance and target specific antigens. ashpublications.org

Understanding Pathogen Immunity (e.g., Viral and Bacterial)

The OVA Peptide(257-264) epitope is frequently incorporated into recombinant viruses and bacteria to serve as a model antigen. This allows researchers to track the immune response to a single, defined epitope with high precision, providing fundamental insights into the dynamics of pathogen-specific T-cell responses, memory formation, and protective immunity. aai.orgsb-peptide.com

Modeling Pathogen-Specific CD8+ T-Cell Responses

By engineering various pathogens to express the OVA(257-264) peptide, scientists can dissect the nuances of the CD8+ T-cell response to different types of infections. For example, recombinant Listeria monocytogenes expressing OVA (LM-OVA) is a widely used model for intracellular bacterial infections. nih.govaai.org Studies comparing the immune response to an acute infection with LM-OVA versus a chronic infection with BCG-OVA revealed significant differences in the quality and quantity of the T-cell response, which had direct consequences for long-term protective immunity against an OVA-expressing tumor. aai.org

Similarly, a recombinant influenza A virus expressing the OVA(257-264) epitope has been used to study T-cell responses to viral infection. ashpublications.orgnih.gov This tool has been critical for investigating concepts like immunodominance, where the immune system focuses its response on only a few of the many possible epitopes. The inclusion of the highly immunodominant OVA(257-264) epitope was found to alter the hierarchy of responses to the native influenza epitopes, particularly when the amount of antigen was limited. nih.gov Furthermore, research using recombinant Brucella expressing OVA has uncovered complexities like T-cell cross-reactivity, where T-cells specific for the OVA peptide were also found to react against targets infected with the parental Brucella strain, a finding with implications for both autoimmunity and pathogen immune evasion. sb-peptide.com

Pathogen ModelResearch FocusKey Insight from Using OVA(257-264)
Listeria monocytogenes-OVA Acute intracellular bacterial infection. nih.govaai.orgUsed to study primary CD8+ T-cell priming, memory, and as a vaccine vector. aai.org
Mycobacterium bovis BCG-OVA Chronic intracellular bacterial infection. aai.orgRevealed that chronic infection generates a delayed but more persistent T-cell response compared to acute infection. aai.org
Influenza A Virus-OVA Acute viral infection. ashpublications.orgnih.govDemonstrated how the presence of an immunodominant epitope can shape the immunodominance hierarchy of the overall response. nih.gov
Brucella-OVA Intracellular bacterial infection and immune evasion. sb-peptide.comUncovered T-cell cross-reactivity between the model antigen and native bacterial components. sb-peptide.com

Investigation of Immune Evasion Mechanisms

The defined nature of the immune response to OVA peptide(257-264) allows researchers to use it as a benchmark to study how tumors and pathogens evade the immune system. By introducing this model antigen into tumor cells or infectious agents, scientists can precisely track the antigen-specific T-cell response and dissect the mechanisms that lead to its suppression or failure.

One key area of investigation is the impact of the tumor microenvironment on T-cell function. In a study examining a B-cell lymphoma model engineered to express ovalbumin, the immune system of non-vaccinated mice largely ignored the malignant cells, despite their expression and presentation of the OVA peptide. researchgate.net Even after therapeutic vaccination stimulated the expansion of OVA-specific CD8+ T-cells, these cells showed impaired cytotoxic and cytokine-secreting functions, pointing to a state of immune tolerance or exhaustion induced by the tumor. researchgate.net

Another study revealed a novel immune evasion mechanism where tumors suppress the removal of a placeholder peptide, known as CLIP, from MHC class II molecules on the surface of dendritic cells. nih.gov This suppression in the tumor-draining lymph node specifically hampered the activation of CD4+ helper T-cells, which are often crucial for a robust and sustained CD8+ T-cell attack, without directly affecting the presentation of MHC class I peptides like OVA(257-264). nih.gov This highlights the complex, multi-faceted strategies tumors employ to escape immune destruction.

The peptide is also used to explore how different pathogens modulate the immune response. For example, researchers compared the CD8+ T-cell response to OVA(257-264) when expressed by an acute bacterium (Listeria monocytogenes) versus a chronic bacterium (Mycobacterium bovis BCG). aai.org The study found that despite inducing a weaker initial T-cell response, the chronic nature of the BCG infection led to more effective long-term tumor control, revealing that the dynamics of antigen exposure profoundly shape the quality and durability of the anti-tumor T-cell response. aai.org

Cross-reactivity, where a T-cell receptor recognizes different peptides, is another phenomenon studied using this peptide. Research on Brucella, an intracellular bacterium that can cause chronic disease, found that T-cells nominally specific for SIINFEKL also reacted to cells infected with the parental Brucella strain (which does not express OVA). sb-peptide.comsb-peptide.com This suggests that pathogens may evade immunity by presenting peptides that mimic host or other antigens, potentially leading to altered T-cell activation or autoimmunity. sb-peptide.comsb-peptide.com

Table 1: Research Findings on Immune Evasion Using OVA Peptide(257-264)

Study FocusModel SystemKey FindingImplication in Immune Evasion
T-Cell Function in Tumor Microenvironment B-cell lymphoma expressing ovalbuminEndogenous T-cells expanded by vaccination showed impaired cytotoxic and IFN-γ secretion capacity. researchgate.netTumors induce a state of T-cell dysfunction or "exhaustion," allowing them to evade elimination.
Antigen Presentation by Dendritic Cells MB49 bladder carcinomaTumors suppress CLIP removal from MHC-II on dendritic cells, impairing CD4+ T-cell help. nih.govBy crippling the "helper" arm of the immune system, tumors indirectly weaken the CD8+ T-cell response.
Pathogen-Specific Immune Modulation L. monocytogenes vs. M. bovis BCG expressing OVABCG-OVA induced a weaker initial but more sustained T-cell response, providing better tumor protection than LM-OVA. aai.orgThe nature and chronicity of an infection dictate the quality and protective efficacy of T-cell memory.
T-Cell Cross-Reactivity Brucella engineered to express OVAT-cells specific for SIINFEKL were also activated by parental Brucella-infected cells. sb-peptide.comsb-peptide.comPathogens may present peptides that mimic other antigens, potentially leading to immune escape or autoimmunity. sb-peptide.comsb-peptide.com

Development of Novel Immunological Tools and Reagents

The reliability and specificity of the OVA peptide(257-264) have made it a cornerstone for the development of sophisticated reagents used to monitor and manipulate immune responses.

One of the most significant technological advances stemming from peptide immunology is the development of MHC-peptide multimers. These reagents consist of multiple copies of an MHC-peptide complex—such as H-2Kb bound to SIINFEKL—linked together, typically around a fluorescently labeled streptavidin core, forming a tetramer. This multimeric structure provides high-avidity binding to T-cell receptors, enabling the direct visualization, enumeration, and isolation of antigen-specific T-cells from a mixed population using techniques like flow cytometry. researchgate.net

The design of these tetramers is critical for their function. They must be specific, binding only to T-cells with receptors for the SIINFEKL-H-2Kb complex, and not to other cells or T-cells of different specificities. tetramerstore.comnih.gov Research has demonstrated that an irrelevant HBV peptide-H-2Kb tetramer does not inhibit the activity of OT-I T-cells, confirming the high specificity of these tools. nih.govnih.gov

These reagents are instrumental for:

Tracking T-cell responses: Researchers use SIINFEKL tetramers to quantify the expansion and contraction of the CD8+ T-cell population during vaccination or infection models. tetramerstore.com

Characterizing T-cell phenotype: By combining tetramer staining with antibodies against other cell surface markers, scientists can determine the activation state (e.g., CD69, CD137) or memory status of antigen-specific T-cells. researchgate.net

Isolating specific T-cells: Tetramer-guided cell sorting allows for the purification of rare, antigen-specific T-cells for subsequent functional analysis or adoptive transfer experiments. researchgate.netnih.gov

Interestingly, studies have also shown that these tetramers can be used to directly probe T-cell function. Pre-treatment of OT-I cytotoxic T-lymphocytes (CTLs) with SIINFEKL-H-2Kb tetramers was found to block their ability to kill tumor cells expressing the antigen. nih.govnih.gov This blocking effect was reversible and highly specific, demonstrating that the tetramer physically interferes with the interaction between the T-cell receptor and its target, providing a powerful tool for defining the specificity of CTL function. nih.govnih.gov

Beyond its use in detection reagents, OVA peptide(257-264) is central to the development of optimized constructs designed to present antigens to T-cells for research purposes. The goal of these constructs is often to enhance the efficiency of T-cell activation or to target the antigen to specific processing pathways within an antigen-presenting cell (APC).

Researchers have designed numerous chimeric antigen constructs to control how the OVA peptide is processed and presented. researchgate.net For example, fusing the ovalbumin sequence to the transferrin receptor creates a membrane-bound form of the antigen. researchgate.net Alternatively, fusing it to the Invariant chain (Ii) can target the antigen to the MHC class II processing pathway. researchgate.net

Other innovative approaches include:

Self-Assembling Peptides: The OVA(257-264) peptide itself has been shown to have the property of self-assembling into a hydrogel. sb-peptide.commayflowerbio.com This property can be harnessed to create a depot of antigen that stimulates a sustained immune response. sb-peptide.commayflowerbio.com

Conjugation to Antibodies: The peptide can be chemically linked to antibodies that target specific receptors on dendritic cells, such as DEC-205. This strategy dramatically enhances the delivery of the antigen to the most potent APCs, leading to a much stronger T-cell proliferative response and cytokine production compared to the free peptide alone. researchgate.net

Bacteriophage Display: Filamentous bacteriophages have been engineered to display the OVA peptide on their surface. These phage particles can deliver the antigen to APCs while simultaneously providing an adjuvant effect through TLR9 stimulation, resulting in robust T-cell activation. researchgate.net

These optimized constructs are invaluable for dissecting the fundamental rules of antigen processing and presentation, from determining the precise proteolytic cleavages required to generate the final epitope to understanding how intracellular targeting influences the type of immune response generated. researchgate.netpnas.org

Table 2: Comparison of Optimized Antigen-Presenting Constructs

Construct TypeDesign PrincipleIntended EffectResearch Application
Chimeric Fusion Proteins Fusing OVA sequence to proteins like the Invariant chain or Transferrin Receptor. researchgate.netTargets the antigen to specific subcellular compartments and processing pathways (MHC-I vs. MHC-II). researchgate.netStudying the rules of antigen processing and presentation. researchgate.net
Antibody-Peptide Conjugates Linking SIINFEKL peptide to an antibody targeting a dendritic cell receptor (e.g., anti-DEC-205). researchgate.netEnhances antigen uptake and presentation by specialized APCs, boosting T-cell activation. researchgate.netImproving the potency of antigen delivery for stronger immune responses.
Bacteriophage Display Engineering bacteriophages to express the SIINFEKL peptide on their surface. researchgate.netCombines antigen delivery with a natural adjuvant effect (TLR9 stimulation) for potent T-cell stimulation. researchgate.netDeveloping novel vaccine platforms and combined antigen/adjuvant systems.
Self-Assembling Hydrogels Utilizing the intrinsic property of the SIINFEKL peptide to form a hydrogel structure. sb-peptide.commayflowerbio.comCreates a localized, slow-release depot of antigen for sustained immune stimulation. sb-peptide.commayflowerbio.comInvestigating the impact of antigen persistence on the immune response.

Vi. Future Directions and Emerging Research Avenues

Integration with Systems Immunology and Computational Modeling Approaches

The integration of OVA Peptide(257-264) with systems immunology and computational modeling offers a powerful approach to unravel the complexities of T-cell responses. Systems immunology aims to understand the immune system as a whole, integrating experimental data with computational models to predict immune behavior. ucl.ac.uk

Computational models are being developed to simulate the intricate interactions between T-cell receptors (TCRs) and peptide-MHC (pMHC) complexes. ucl.ac.uk These models can help predict the immunogenicity of different peptide variants and understand the structural basis of T-cell cross-reactivity. frontiersin.org For instance, computational analyses have been used to explore how mutations in the SIINFEKL sequence, such as in the variants SIINFAKL and SIIWFEKL, affect MHC-I binding and subsequent T-cell stimulation. nih.gov Furthermore, computational models are being used to investigate how factors like codon arrangement in the ovalbumin gene can modulate the presentation of the SIINFEKL peptide, highlighting a new layer of regulation in antigen presentation. plos.orgbiorxiv.org

Table 1: Examples of Computational Approaches in OVA Peptide Research

Research FocusComputational MethodKey FindingsReference
Predicting Heteroclitic PeptidesEpitope Discovery and Improvement System (EDIS)Identified mutant analogs (SIINFAKL, SIIWFEKL) with increased MHC-I binding or TCR stimulation, leading to enhanced anti-tumor activity. nih.gov
Codon Usage and Antigen PresentationCodon Arrangement and MAP Presentation (CAMAP) AnalysisDemonstrated that synonymous codon variations flanking the SIINFEKL sequence can significantly modulate its presentation on MHC-I. plos.orgbiorxiv.org
TCR Repertoire AnalysisAgent-Based ModelingExplored the extent of self-responsive T-cell activation during an immune challenge with a foreign peptide. ucl.ac.uk
Structural Basis of Cross-ReactivitypMHC Structural Similarity ModelingAided in predicting potential off-target cross-reactivities of T-cells, a critical step in developing safer immunotherapies. frontiersin.org

High-Throughput Screening for Modulators of OVA-Specific T-Cell Responses

High-throughput screening (HTS) technologies are revolutionizing the discovery of novel immunomodulatory compounds. These platforms enable the rapid testing of large libraries of small molecules, biologics, or genetic perturbations for their ability to enhance or suppress T-cell responses. nih.gov In the context of OVA-specific T-cells, HTS can be used to identify new adjuvants for vaccines or novel therapeutics for autoimmune diseases. frontiersin.orgaacrjournals.org

For example, a 3D culture system has been developed to screen for modulators of cytotoxic T-lymphocyte (CTL) migration and effector function, using OT-I CTLs and ovalbumin-expressing target cells. aacrjournals.org This approach allows for the identification of compounds that can enhance the ability of T-cells to kill tumor cells. Similarly, HTS has been employed to identify combinations of molecules that can generate tolerogenic dendritic cells, which in turn can suppress OVA-specific T-cell responses. frontiersin.org

Table 2: High-Throughput Screening Applications with OVA-Specific T-Cells

Screening GoalTechnology/AssayOutcomeReference
Identify immunomodulatory combinationsCo-culture of T-cells and dendritic cells with a drug libraryDiscovered combinations that generate tolerogenic dendritic cells capable of suppressing T-cell proliferation and activation. frontiersin.org
Screen for modulators of CTL effector function3D collagen matrix with OT-I CTLs and OVA-expressing target cellsIdentified factors influencing CTL migration, interaction with target cells, and killing within a tumor-like microenvironment. aacrjournals.org
Optimize adoptive T-cell therapiesCRISPR screening of T-cells co-cultured with tumor cellsIdentified genes that regulate T-cell function, providing targets for enhancing the efficacy of cancer immunotherapy. nih.gov
Measure antigen presentation efficiencyFlow cytometry-based assay with fluorescent source proteins containing SIINFEKLEnabled precise quantification of antigen presentation, facilitating the screening of drugs and genetic knockdowns that affect this process. nih.gov

Application in Advanced Gene-Editing Immunological Models

The advent of CRISPR/Cas9 and other gene-editing technologies has opened up unprecedented opportunities for creating sophisticated immunological models. frontiersin.orgaai.org The OVA peptide system is instrumental in these models, serving as a specific target for engineered T-cells.

Researchers have successfully used CRISPR/Cas9 to generate B16 melanoma cells that stably express ovalbumin (B16/OVA), creating a powerful tool for studying tumor-specific T-cell responses. frontiersin.org Genome-wide CRISPR screens in these cells have been used to identify genes that confer resistance to T-cell-mediated killing. frontiersin.org Furthermore, CRISPR has been used to edit the genome of T-cells themselves, for example, by knocking out inhibitory receptors to enhance their anti-tumor activity. researchgate.net A significant advancement is the ability to perform efficient CRISPR/Cas9-mediated gene editing in uncultured, naive T-cells prior to their transfer into animal models, allowing for the study of gene function in a more physiologically relevant context. aai.org

In avian models, CRISPR/Cas9 has been used to integrate genes of interest, such as for human interferon β, into the ovalbumin (OVA) locus in chickens. mdpi.comresearchgate.net This highlights the potential for using the ovalbumin gene as a target for producing therapeutic proteins in eggs. mdpi.com

Investigating Cross-Reactivity with Endogenous Peptides and Autoimmunity

A fundamental property of the T-cell receptor is its ability to recognize multiple different peptides, a phenomenon known as cross-reactivity or molecular mimicry. researchgate.netwikipedia.org While essential for broad pathogen recognition, this can also lead to the activation of autoreactive T-cells and the development of autoimmune diseases. cardiff.ac.uknih.gov The SIINFEKL peptide is a valuable tool for studying the principles of T-cell cross-reactivity. researchgate.net

Molecular mimicry occurs when a foreign peptide, such as from a pathogen, shares structural similarities with a self-peptide. wikipedia.orgnih.gov This can lead to the breakdown of self-tolerance and the initiation of an autoimmune response. nih.gov By understanding the structural and sequence requirements for SIINFEKL recognition by specific TCRs, researchers can develop computational tools to predict potential cross-reactivities with endogenous human peptides. frontiersin.org This is particularly important for the safety assessment of T-cell-based immunotherapies, where off-target recognition of self-peptides could have severe consequences. frontiersin.org Studies have shown that even single amino acid changes in the SIINFEKL sequence can alter its recognition by T-cells, highlighting the specificity and degeneracy of the TCR. researchgate.net

Q & A

Q. How should OVA Peptide(257-264) (TFA) be stored and reconstituted to ensure experimental reproducibility?

Answer:

  • Storage: Store lyophilized powder at -80°C for long-term stability (up to 3 years) or -20°C for short-term use (1–2 years). Avoid repeated freeze-thaw cycles .
  • Reconstitution:
    • Use DMSO (up to 116.05 mM) or sterile water (up to 46.42 mM) for solubility. For in vivo studies, prepare a stock solution in DMSO (e.g., 50 mg/mL), then dilute with adjuvants like corn oil or PEG300 to avoid cytotoxicity .
    • Example protocol: For 1 mL of 5 mg/mL working solution, mix 100 µL of 50 mg/mL DMSO stock with 400 µL PEG300, 50 µL Tween-80, and 450 µL saline .

Q. What experimental methods are recommended to assess CD8+ T cell responses to OVA Peptide(257-264) (TFA)?

Answer:

  • Immunization: Subcutaneous injection of 100 µg peptide emulsified in Complete Freund’s Adjuvant (CFA) or Incomplete Freund’s Adjuvant (IFA) to induce antigen-specific cytotoxic T lymphocytes (CTLs) .
  • Readouts:
    • ELISPOT: Quantify IFN-γ-secreting T cells post-stimulation .
    • Flow Cytometry: Use H-2Kb/SIINFEKL tetramers to detect peptide-specific CD8+ T cells .
    • In Vivo Cytotoxicity Assay: Co-transfer CFSE-labeled target cells pulsed with SIINFEKL to measure CTL-mediated lysis .

Q. How is peptide purity and stability validated in preclinical studies?

Answer:

  • Purity Assessment: Use HPLC (>95% purity) and mass spectrometry (MS) to confirm molecular weight (963.13 Da for free peptide; 1191.17 Da for TFA salt) .
  • Stability Testing: Monitor degradation via HPLC under storage conditions (-80°C vs. 4°C) and in solution (DMSO vs. saline) over time .

Advanced Research Questions

Q. How does the protein context of OVA Peptide(257-264) (TFA) influence TAP-dependent vs. TAP-independent MHC-I presentation?

Answer:

  • TAP Dependency:
    • Full-length OVA : MHC-I presentation is TAP-dependent due to endoplasmic reticulum processing requiring proteasomal cleavage .
    • Bacterial fusion proteins (e.g., Crl-OVA) : Presentation becomes TAP-independent when the peptide is exposed in cytosolic compartments .
    • Experimental Validation: Compare antigen presentation in TAP1-/- macrophages vs. wild-type C57BL/6 macrophages using OVA-fusion proteins or recombinant OVA .
  • Contradiction Resolution: Protein structure and localization (e.g., exogenous vs. endogenous sources) determine TAP reliance .

Q. How do serum proteases affect the antigenicity of OVA Peptide(257-264) (TFA) in vivo, and how can this be mitigated?

Answer:

  • Protease Impact: Serum proteases can degrade the peptide (reducing antigenicity) or process larger fragments into immunogenic forms .
  • Mitigation Strategies:
    • Use protease inhibitors: Bestatin (blocks aminopeptidases) preserves peptide integrity, while leupeptin (targets cysteine/serine proteases) enhances processing of precursor proteins .
    • Pre-test peptide stability in serum-containing media using HPLC or functional T cell activation assays .

Q. What factors influence the efficacy of OVA Peptide(257-264) (TFA) in tumor vaccine models?

Answer:

  • Adjuvant Selection: CFA/IFA enhances Th1 responses, while TLR agonists (e.g., poly(I:C)) improve dendritic cell cross-presentation .
  • Delivery System: Conjugation to pH-sensitive nanoparticles or liposomes protects peptides from degradation and targets lymph nodes .
  • Combination Therapy: Co-administer with immune checkpoint inhibitors (e.g., anti-PD-L1) to counteract tumor-induced immunosuppression .

Q. Why do discrepancies arise in cross-presentation efficiency of OVA Peptide(257-264) (TFA) across experimental systems?

Answer:

  • Source of Antigen:
    • Soluble peptide : Poorly cross-presented due to lysosomal degradation.
    • Cell-bound or bead-coupled peptide : Enhances cross-presentation by mimicking cell-associated antigen .
  • Experimental Design: Use ovalbumin-expressing bacteria or recombinant OVA-pulsed dendritic cells to standardize antigen delivery .

Methodological Notes

  • Critical Controls: Include scrambled peptides (e.g., FILKSINE) to confirm epitope specificity in T cell assays .
  • Dose Optimization: Titrate peptide concentrations (1–10 µg/mL in vitro; 50–200 µg in vivo) to balance efficacy and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.